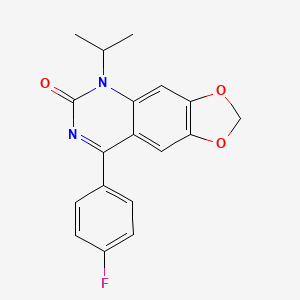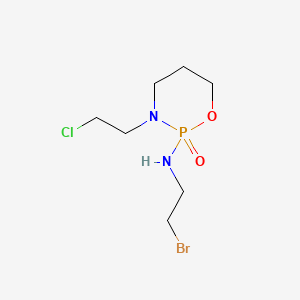
3-Methyl-5-phenylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-phenylhydantoin is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . It belongs to the hydantoin family, which is known for its diverse biological activities, including anticonvulsant properties . This compound is characterized by a hydantoin ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-5-phenylhydantoin can be synthesized through various methods. One common approach involves the cyclization of ureido derivatives of amino esters using isocyanates . Another method employs mechanochemistry, where α-amino methyl esters react with 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates . This method is eco-friendly and efficient, producing the desired hydantoin derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of mechanochemistry and poly(ethylene) glycol (PEG) assisted grinding has been shown to be effective for the preparation of bioactive hydantoins . These methods are scalable and can be adapted for industrial applications.
化学反応の分析
Types of Reactions
3-Methyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydantoin derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a variety of substituted hydantoins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities .
科学的研究の応用
3-Methyl-5-phenylhydantoin has a wide range of scientific research applications:
作用機序
類似化合物との比較
3-メチル-5-フェニルヒダントインは、フェニトイン(5,5-ジフェニルヒダントイン)などの他のヒダントイン誘導体に似ています。
フェニトイン(5,5-ジフェニルヒダントイン): 抗痙攣作用で知られ、てんかんの治療に広く使用されています.
メフェニトイン(3-メチル-5-エチル-5-フェニルヒダントイン): この化合物は、ニルバノールに代謝され、同様の抗痙攣作用を示します.
エトトイン(3-エチル-5-フェニルヒダントイン): フェニトインに比べて抗痙攣作用が弱いが、他の薬剤が耐えられない場合に使用されます.
3-メチル-5-フェニルヒダントインの独自性は、その特定の置換パターンにあり、これにより、独自の生物活性と薬物動態特性が得られます .
特性
CAS番号 |
6846-11-3 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
3-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)8(11-10(12)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14) |
InChIキー |
FAYMRSZJXWFWRS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one](/img/structure/B10825924.png)

![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)

![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![N-[4-[2-hydroxy-3-[methyl(quinolin-2-ylmethyl)amino]propoxy]phenyl]methanesulfonamide](/img/structure/B10825953.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)


![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
